N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2S/c23-17-11-9-15(10-12-17)20-14-28-22(24-20)25-21(26)16-5-4-8-19(13-16)27-18-6-2-1-3-7-18/h1-14H,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHJJMUVOAECCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiazole ring . The final step involves the nucleophilic attack of the amines to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers .
Scientific Research Applications
Medicinal Chemistry
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide exhibits promising pharmacological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial and fungal strains. For instance, derivatives of thiazole have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger and Candida albicans .
- Anticancer Properties : The compound has demonstrated potential as an anticancer agent. Research indicates that it can inhibit the growth of cancer cell lines, such as MCF7 (human breast adenocarcinoma), showcasing its ability to interfere with cancer cell proliferation .
- Anti-inflammatory Effects : this compound has been explored for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Biological Research
The compound's biological significance extends beyond antimicrobial and anticancer activities:
- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes such as acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . The inhibition of this enzyme can help increase acetylcholine levels in the brain.
- Molecular Docking Studies : Computational studies have been conducted to explore the binding mechanisms of this compound with various biological targets. These studies provide insights into how structural modifications can enhance biological activity .
Material Science
In addition to its biological applications, this compound is utilized in material science:
- Synthesis of New Materials : The compound serves as a building block for synthesizing more complex materials with tailored properties for specific applications in industries such as pharmaceuticals and polymers .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Antimicrobial Efficacy Study : A study evaluated various thiazole derivatives for their antimicrobial activity against common pathogens. Results indicated that compounds similar to this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Assay : In vitro assays demonstrated that this compound effectively inhibited the proliferation of MCF7 cells, suggesting its potential use in breast cancer therapy .
- Enzyme Inhibition Research : Molecular docking studies revealed that modifications to the thiazole ring could enhance binding affinity to acetylcholinesterase, highlighting its potential role in developing Alzheimer’s treatments .
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure aligns with several derivatives reported in the literature, differing primarily in substituent patterns. Key comparisons include:
Table 1: Structural and Functional Comparison of Thiazole-Based Benzamides
Key Observations:
- Chlorine vs.
- Positional Effects : Compound 5c (4-chlorobenzamide) in demonstrates that chloro substitution on the benzamide (rather than the thiazole) retains anti-inflammatory activity, suggesting flexibility in pharmacophore design.
- Fluorine and Trifluoromethyl Groups : The 3-trifluoromethyl group in 5n and 3,5-difluorophenyl in highlight the role of fluorine in improving lipophilicity and bioavailability.
Spectroscopic Validation :
Biological Activity
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with phenoxyacetic acids or their derivatives. The thiazole ring provides a heterocyclic framework that enhances the compound's pharmacological profile.
Biological Activity
The biological activity of this compound includes:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit potent antibacterial and antifungal activities. For instance, a related thiazole compound demonstrated a minimum inhibitory concentration (MIC) of 5 μM against E. coli and significant activity against Pseudomonas aeruginosa and Candida albicans .
- Anticancer Properties : The thiazole moiety is known for its anticancer potential. Research indicates that compounds containing thiazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Some derivatives have shown promising anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
The presence of the chlorophenyl group in the structure is crucial for enhancing the compound's biological activity. The chlorine atom increases lipophilicity and may facilitate better interaction with biological targets. The phenoxy group also contributes to the overall efficacy by enhancing binding affinity to specific receptors or enzymes involved in disease pathways.
| Structural Feature | Impact on Activity |
|---|---|
| Chlorophenyl Group | Increases lipophilicity and receptor binding |
| Thiazole Ring | Enhances antimicrobial and anticancer properties |
| Phenoxy Group | Improves pharmacokinetic properties |
Case Studies
- Antimicrobial Evaluation : A study evaluated several thiazole derivatives, including this compound, against various bacterial strains. The compound exhibited a zone of inhibition comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
- Anticancer Activity : In vitro studies demonstrated that this compound could significantly inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Mechanistic studies suggested that it induces apoptosis through caspase activation .
Q & A
Q. What are the key considerations for synthesizing N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide, and how can reaction conditions be optimized?
Synthesis typically involves coupling a 4-(4-chlorophenyl)-1,3-thiazol-2-amine derivative with 3-phenoxybenzoyl chloride. Key steps include:
- Thiazole ring formation : Use POCl₃ as a cyclizing agent under reflux (90–100°C) to ensure complete reaction .
- Amide coupling : Employ Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to minimize hydrolysis .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMSO/water mixtures) for efficient crystallization .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for thiazole and benzamide groups) .
- X-ray crystallography : Resolves bond lengths (e.g., C–N in thiazole: ~1.32 Å) and confirms stereochemistry. Data-to-parameter ratios >15 ensure reliability .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 395.05) .
Q. How can researchers design initial biological activity screens for this compound?
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 29213) and E. coli (ATCC 25922). Test concentrations from 1–100 µM .
- Cytotoxicity : MTT assays on HEK-293 and HeLa cells. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (λₑₓ = 340 nm, λₑₘ = 450 nm) .
Q. What strategies improve solubility and stability during in vitro studies?
Q. Which analytical techniques are critical for purity assessment?
- HPLC : C18 column, gradient elution (ACN:H₂O 60:40 to 90:10), UV detection at 254 nm. Purity ≥95% is acceptable for biological studies .
- Elemental analysis : Carbon and nitrogen content should align with theoretical values (±0.4%) .
Advanced Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., thiazole formation) be elucidated?
Q. What structural features drive bioactivity in SAR studies?
- Electron-withdrawing groups : The 4-chlorophenyl moiety enhances membrane permeability (logP ~3.5) .
- Phenoxy substitution : Meta-substitution on benzamide reduces steric hindrance, improving target binding (e.g., ∆G = –8.2 kcal/mol in docking studies) .
- Thiazole ring : Nitrogen orientation affects hydrogen bonding with catalytic lysine residues in kinases .
Q. How can computational modeling predict metabolic pathways?
- ADMET prediction : Use SwissADME to identify vulnerable sites (e.g., amide bond hydrolysis).
- CYP450 interactions : Glide docking (Schrödinger Suite) against CYP3A4 identifies potential oxidation sites (e.g., thiazole C-5) .
Q. How should researchers address contradictions in biological data (e.g., varying IC₅₀ values)?
- Assay standardization : Validate cell lines (STR profiling) and normalize to ATP content via CellTiter-Glo® .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests (p <0.05) across ≥3 independent replicates .
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
Q. How do crystallographic data inform electronic effects of substituents?
Q. What comparative studies highlight this compound’s uniqueness among analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
